1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Overview
Description
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Mechanism of Action
Target of Action
The primary target of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid (hereafter referred to as the compound) is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets through a process known as protection . The tert-butoxycarbonyl (BOC) group of the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .
Biochemical Pathways
The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amine group during the synthesis of complex molecules . Once the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The compound’s solubility and stability can be influenced by factors such as temperature and ph .
Result of Action
The result of the compound’s action is the successful synthesis of complex molecules with amine groups . By protecting the amine group during synthesis, the compound allows for more precise control over the reactions, leading to higher yields and fewer unwanted byproducts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the process of adding the BOC group to amines requires specific conditions, such as the presence of a base and an aqueous environment . Additionally, the removal of the BOC group requires the presence of strong acids .
Biochemical Analysis
Biochemical Properties
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. By protecting the amine group, this compound prevents unwanted side reactions and ensures the selective formation of desired peptides . Additionally, it interacts with proteins and other biomolecules involved in peptide synthesis, facilitating the efficient production of peptides and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by affecting the activity of enzymes involved in signal transduction, such as kinases and phosphatases . It also impacts gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of specific genes. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound may result in alterations in cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects may also be observed, where a specific dosage level is required to elicit a noticeable response. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active piperazine derivative . This metabolic transformation can influence the overall activity and function of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function. Additionally, the transport and distribution of this compound can be influenced by factors such as cellular membrane permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid typically involves the protection of the amine group in piperazine with a tert-butoxycarbonyl group. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can be compared with other similar compounds such as:
1-Tert-butoxycarbonyl-piperazine: Similar in structure but lacks the carboxylic acid group.
1-Tert-butoxycarbonyl-4-methyl-piperazine: Similar but with the methyl group at a different position.
1-Tert-butoxycarbonyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A related compound with a different ring structure
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQZOVIVETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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